Ethyl (S)-2-(piperidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-(piperidin-2-yl)acetate is a chiral compound featuring a piperidine ring attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(piperidin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-2-piperidinecarboxylic acid.
Esterification: The carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase selectivity.
Automated Purification: Using automated systems for purification to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-(piperidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield piperidine-2-carboxylic acid.
- Reduction may produce ethyl (S)-2-(piperidin-2-yl)ethanol.
- Substitution can result in various substituted piperidine derivatives.
Scientific Research Applications
Ethyl (S)-2-(piperidin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl (S)-2-(piperidin-2-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl ®-2-(piperidin-2-yl)acetate: The enantiomer of the compound, which may have different biological activities.
2-(Piperidin-2-yl)acetic acid: The non-esterified form of the compound.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
SEJLPOWVAACXJQ-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCCCN1 |
Canonical SMILES |
CCOC(=O)CC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.